molecular formula C13H9F3N4OS B2976528 Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether CAS No. 339017-51-5

Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether

Cat. No.: B2976528
CAS No.: 339017-51-5
M. Wt: 326.3
InChI Key: NNDLODPWBIAQQU-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which are recognized as privileged scaffolds in the design of small-molecule enzyme inhibitors . Specifically, this core structure is a key pharmacophore in the development of potent inhibitors targeting critical kinases involved in cancer progression, such as c-Met and Pim-1 . These enzymes are validated oncogenic targets; c-Met kinase plays a key role in tumor proliferation, angiogenesis, and metastasis, while Pim-1 kinase is a crucial regulator of cell cycle progression and survival, with overexpression linked to drug resistance . The strategic incorporation of the trifluoromethyl group is a common practice in drug design to influence the molecule's metabolic stability, lipophilicity, and binding affinity . The primary research value of this compound lies in its potential as a building block for creating novel dual c-Met/Pim-1 inhibitors. Dual inhibition presents a promising strategy to enhance anticancer efficacy, overcome drug resistance, and target multiple pathways simultaneously . Researchers are utilizing this and similar triazolopyridazine derivatives to develop targeted therapeutic agents that can induce cell cycle arrest (e.g., in the S-phase) and promote apoptosis in cancer cell lines, as demonstrated in studies on structurally related compounds . This compound is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-(4-methoxyphenyl)sulfanyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4OS/c1-21-8-2-4-9(5-3-8)22-11-7-6-10-17-18-12(13(14,15)16)20(10)19-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDLODPWBIAQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via a multi-component reaction involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring consistent quality of the final product. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure may be useful in studying biological systems or as a probe in biochemical assays.

  • Medicine: : It could serve as a precursor for pharmaceuticals, particularly those targeting diseases where the trifluoromethyl group plays a role.

  • Industry: : Its properties might be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in pharmaceuticals, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is widely utilized in medicinal chemistry. Key structural variations among analogs include:

Compound Name Substituents Molecular Formula CAS Number Key Features Reference
Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether -CF₃ (position 3), -S-4-methoxyphenyl (position 6) C₁₃H₁₀F₃N₄OS 949654-68-6 High lipophilicity; potential for metabolic stability due to -CF₃
3-Chloro-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazine -Cl (position 3), -S-benzyl-CF₃ (position 6) C₁₃H₈ClF₃N₄S 344.74 (MW) Increased halogenated bulk; higher density (1.6 g/cm³)
2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide -sulfonamidoethyl (position 3), -thioacetamide-phenethyl (position 6) C₂₄H₂₆N₆O₃S₂ 872998-13-5 Enhanced solubility via sulfonamide; molecular weight 510.6
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide -CH₃ (position 3), -N-methylacetamide-phenyl (position 6) C₁₆H₁₆N₄O 108825-65-6 Amide functionality improves bioavailability

Key Observations :

  • Trifluoromethyl vs. Chloro : The -CF₃ group (present in the target compound and ) improves metabolic stability compared to -Cl, which may increase electrophilicity and reactivity .
  • Sulfanyl vs.
  • Phenyl Ether vs. Piperidine : The 4-methoxyphenyl ether in the target compound offers higher lipophilicity than piperidine-containing analogs (e.g., ), which may affect blood-brain barrier penetration .
Commercial and Research Relevance
  • Availability : The target compound is listed in building block catalogs (e.g., ), indicating utility in drug discovery.
  • Diverse Applications : Analogs are explored as kinase inhibitors (), enzyme modulators (), and agrochemicals (), highlighting the scaffold’s versatility.

Biological Activity

Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting relevant data, case studies, and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H9F3N4OS
  • Molecular Weight : 314.286 g/mol
  • CAS Number : [specific CAS number not provided in the sources]

Anticancer Potential

Research has explored the anticancer properties of triazole derivatives. For example, certain triazoles have been reported to induce apoptosis in cancer cell lines by inhibiting specific signaling pathways. The compound may share similar mechanisms of action due to its structural attributes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Triazole derivatives are known to interfere with enzyme activity critical for various biological processes. Specifically, they may act as inhibitors of phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis. This inhibition could provide a pathway for herbicidal applications as well as therapeutic interventions in diseases where PDS is implicated.

Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential inhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of phytoene desaturase; implications for herbicide development

Study on Antimicrobial Efficacy

A study evaluating various triazole derivatives found that compounds with trifluoromethyl groups exhibited enhanced antimicrobial activity against several pathogens. While direct studies on this compound are needed, these findings suggest a promising avenue for further research.

Research on Anticancer Properties

In vitro studies have demonstrated that triazole-containing compounds can effectively target cancer cells by disrupting their metabolic pathways. The specific effects of this compound on cancer cell proliferation and survival warrant investigation.

Q & A

Q. Q1: What are the established synthetic routes for preparing Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A typical approach involves:

Core Formation : Reacting 3-(trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazine-6-thiol with a halogenated pyridazine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the triazolopyridazine core .

Sulfanyl Ether Linkage : Coupling the thiol group with 4-methoxyphenyl ether using Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic aromatic substitution .

Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol/water mixtures yields the pure product.

Q. Q2: How can reaction conditions be optimized to improve yields of the sulfanyl ether linkage?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in Ullmann-type reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
  • Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction time from 24 hrs to 2–4 hrs .

Key Insight : Contradictory reports suggest that excessive heating (>120°C) may degrade the trifluoromethyl group, necessitating precise temperature monitoring .

Basic Characterization

Q. Q3: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C3, methoxy at C4) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 383.05) .
  • HPLC : Purity assessment using a C18 column (ACN/water gradient, UV detection at 254 nm) .

Advanced Characterization

Q. Q4: How can X-ray crystallography and DFT studies resolve ambiguities in molecular conformation?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis reveals planar triazolopyridazine cores and dihedral angles between aromatic rings (e.g., 25–35° for methoxyphenyl vs. triazole) .
  • DFT Calculations : B3LYP/6-31G(d) models predict electron density distribution, highlighting the electron-withdrawing effect of the trifluoromethyl group .

Q. Q5: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • GHS Hazards : Acute toxicity (Oral Category 4), skin corrosion (Category 1B) .
  • PPE : Nitrile gloves, lab coat, and sealed goggles.
  • Ventilation : Use fume hoods to avoid aerosolized particles during weighing .

Stability and Storage

Q. Q6: How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Conditions : Store in amber vials at –20°C under inert gas (Ar/N₂).
  • Decomposition Risks : Exposure to moisture or light accelerates hydrolysis of the sulfanyl ether bond .

Structure-Activity Relationships (SAR)

Q. Q7: How does the trifluoromethyl group influence biological activity?

Methodological Answer:

  • Electron Effects : The -CF₃ group enhances metabolic stability and membrane permeability via hydrophobic interactions .
  • Advanced SAR : Replacements with -Cl or -CH₃ reduce potency in enzyme inhibition assays, as shown in analogs .

Computational Modeling

Q. Q8: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina screens against kinase targets (e.g., EGFR), identifying H-bond interactions with the triazole nitrogen .
  • MD Simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes .

Data Contradictions

Q. Q9: How can researchers resolve discrepancies in reported synthetic yields?

Methodological Answer:

  • Reproducibility Checks : Validate purity of starting materials (e.g., 3-(trifluoromethyl)pyridazine via ¹H NMR).
  • Side Reaction Analysis : Byproducts like desulfurized analogs may form under acidic conditions; monitor via TLC .

Biological Mechanism

Q. Q10: What in vitro models are suitable for studying this compound’s mechanism?

Methodological Answer:

  • Enzyme Assays : Inhibitory activity against COX-2 or PDE4B using fluorescence-based kits.
  • Cell-Based Studies : Apoptosis assays in cancer lines (e.g., MCF-7) with IC₅₀ determination via MTT .

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